Methyl 4-[1-(Boc-amino)ethyl]benzoate
Description
Methyl 4-[1-(Boc-amino)ethyl]benzoate (CAS: 1211572-02-9) is a benzoate ester derivative featuring a tert-butoxycarbonyl (Boc)-protected aminoethyl group at the para position of the aromatic ring. Its molecular formula is C₁₅H₂₁NO₄, with a molecular weight of 279.33 g/mol . The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide and pharmaceutical intermediate synthesis.
Structurally, the molecule combines a methyl ester (for solubility modulation) and a Boc-amine (for controlled reactivity), making it a versatile building block in organic chemistry.
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(16-14(18)20-15(2,3)4)11-6-8-12(9-7-11)13(17)19-5/h6-10H,1-5H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNXGVQOIUBOOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of Methyl 4-[1-(Boc-amino)ethyl]benzoate typically follows a multi-step process:
- Protection of the amino group : Introduction of the tert-butoxycarbonyl (Boc) protecting group to the amino functionality to prevent unwanted side reactions during subsequent steps.
- Formation of the ester linkage : Esterification of the benzoic acid derivative to form the methyl ester.
- Purification : Use of chromatographic techniques such as flash column chromatography and recrystallization to isolate the pure compound.
This approach ensures the amino group is protected during ester formation and other transformations, allowing selective reactions on the aromatic ring or side chain.
Detailed Preparation Steps
Boc Protection of Amino Group
- The amino group is protected by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
- This step yields the Boc-protected amine intermediate, which is stable under esterification conditions.
Esterification to Form Methyl Ester
- The benzoic acid derivative is typically esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
- Refluxing the acid with methanol for extended periods (e.g., 20 hours) allows complete conversion to the methyl ester.
- After esterification, the reaction mixture is neutralized, and the product is extracted with organic solvents like ethyl acetate.
Purification Techniques
- Crude products are purified by silica gel flash column chromatography using solvent systems such as petroleum ether/ethyl acetate mixtures.
- Recrystallization from appropriate solvents further enhances purity.
- For large-scale or complex mixtures, additional purification steps like size-exclusion chromatography or reversed-phase high-performance liquid chromatography (rpHPLC) may be employed.
Representative Preparation Protocol (Summary)
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1. Boc Protection | Di-tert-butyl dicarbonate, base (e.g., triethylamine) | Amino group protected to Boc-amino derivative | High yield, stable intermediate |
| 2. Esterification | Methanol, H2SO4 catalyst, reflux 20 h | Conversion of benzoic acid to methyl ester | Quantitative to high yield |
| 3. Work-up | Neutralization with NaOH, extraction with ethyl acetate | Isolation of methyl ester product | Efficient phase separation |
| 4. Purification | Silica gel chromatography (petroleum ether/ethyl acetate) | Removal of impurities | Yields 70-90% pure compound |
| 5. Optional recrystallization | Suitable solvent system | Further purity enhancement | Crystalline product |
Stock Solution Preparation Data
For research and formulation purposes, this compound is often prepared as stock solutions with precise concentration control. The following table summarizes typical stock solution preparations based on the molecular weight (279.33 g/mol):
| Amount of Compound | Concentration | Volume of Solvent (mL) Needed |
|---|---|---|
| 1 mg | 1 mM | 3.58 |
| 5 mg | 5 mM | 3.58 |
| 10 mg | 10 mM | 3.58 |
Note: Solvents such as DMSO are commonly used; heating to 37°C and ultrasonic agitation may be applied to enhance solubility.
Research Findings and Optimization
- The Boc protection step is critical for maintaining the integrity of the amino group during esterification and subsequent reactions.
- Esterification under acidic reflux conditions in methanol provides high yields and purity.
- Purification by flash chromatography is effective but may require optimization of solvent ratios for best separation.
- The compound’s stability is maintained by proper storage conditions (e.g., -20°C to -80°C) to prevent degradation.
- Industrial synthesis may utilize continuous flow reactors to improve yield, purity, and environmental footprint.
Analytical and Characterization Notes
- The compound is characterized by molecular formula C15H21NO4 and molecular weight 279.33 g/mol.
- Structural confirmation is typically done by NMR, mass spectrometry, and chromatographic purity analysis.
- The Boc group can be removed under acidic conditions to reveal the free amine for further synthetic transformations.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C15H21NO4 |
| Molecular Weight | 279.33 g/mol |
| Boc Protection Agent | Di-tert-butyl dicarbonate |
| Esterification Conditions | Methanol, acid catalyst, reflux ~20 hours |
| Purification Methods | Silica gel chromatography, recrystallization |
| Storage Conditions | -20°C to -80°C, avoid repeated freeze-thaw |
| Solubility Enhancement | Heating to 37°C, ultrasonic bath |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[1-(Boc-amino)ethyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Deprotection of the Boc group is typically carried out using trifluoroacetic acid.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[1-(Boc-amino)ethyl]benzoate is primarily utilized in the synthesis of pharmaceutical compounds. Its structure allows it to serve as a versatile building block in the development of various bioactive molecules.
Case Studies
- Anticancer Agents : Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, modifications to the Boc group can enhance the compound's efficacy against specific cancer cell lines .
- Peptide Synthesis : The Boc group is widely used for protecting amino groups during peptide synthesis. This compound can be incorporated into peptide chains, facilitating the synthesis of complex peptides that may have therapeutic applications .
Materials Science
In materials science, this compound is explored for its potential use in polymer chemistry and as an additive in various formulations.
Applications
- Polymer Additives : this compound can be used as a modifier in polymer matrices to enhance mechanical properties or thermal stability .
- Nanocomposites : The compound's ability to interact with different substrates makes it a candidate for developing nanocomposite materials with improved functionalities .
Biochemistry
The compound's biochemical properties make it useful in various biological assays and research applications.
Research Findings
- Enzyme Inhibitors : Studies have shown that derivatives of this compound can act as enzyme inhibitors, which are crucial in drug development for diseases where enzyme activity needs to be regulated .
- Drug Delivery Systems : Its solubility and stability profile allow it to be investigated as a component in drug delivery systems, potentially improving the bioavailability of poorly soluble drugs .
Synthesis and Formulation
The synthesis of this compound typically involves standard organic reactions such as esterification and amination. Proper formulation is critical for maximizing its effectiveness in research applications.
Preparation Guidelines
| Stock Solution Preparation | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
|---|---|---|---|
| 1 mM | 3.58 mL | 17.90 mL | 35.80 mL |
| 5 mM | 0.716 mL | 3.58 mL | 7.16 mL |
| 10 mM | 0.358 mL | 1.79 mL | 3.58 mL |
The solution can be prepared using appropriate solvents, ensuring proper storage conditions to maintain stability .
Mechanism of Action
The mechanism of action of Methyl 4-[1-(Boc-amino)ethyl]benzoate involves its role as a precursor in chemical reactions. The Boc-protected amino group can be selectively deprotected to yield the free amine, which can then participate in various biochemical pathways. The ester group can also undergo hydrolysis to form the corresponding carboxylic acid, which can interact with biological targets .
Comparison with Similar Compounds
Structural Analogs: Substitution Patterns and Functional Groups
Table 1: Structural Comparison of Methyl 4-[1-(Boc-amino)ethyl]benzoate and Analogs
Key Observations :
- Amino Group Protection: The Boc group in the target compound contrasts with the unprotected amine in (S)-Methyl 4-(1-aminoethyl)benzoate . The Boc moiety reduces nucleophilic reactivity, making the compound more stable in acidic conditions compared to its unprotected analog.
- Carbamoylamino vs. Boc-Amino: Ethyl 4-(carbamoylamino)benzoate () replaces the Boc-amine with a carbamoyl group, altering hydrogen-bonding capacity and biological activity.
Functional and Application-Based Comparisons
Pharmaceutical Intermediates :
- The Boc-protected compound is tailored for controlled amine reactivity in drug synthesis, whereas Ethyl 4-(carbamoylamino)benzoate () targets aquaporin inhibition, demonstrating how substituent choice dictates biological activity.
Agrochemicals :
- Pesticide derivatives like Tribenuron-methyl () incorporate pyrimidinyl or sulfonylurea groups, emphasizing heterocyclic moieties for herbicidal activity—a stark contrast to the Boc-amine’s role in medicinal chemistry.
Natural Products :
- Ethyl 4-(sulfooxy)benzoate () represents naturally occurring sulfated esters, which may exhibit antioxidant or antimicrobial properties, diverging from synthetic Boc-protected compounds.
Physicochemical Properties
- Solubility : The Boc group increases hydrophobicity compared to sulfated or carbamoylated analogs, impacting solubility in organic vs. aqueous media.
- Stability: Boc protection enhances thermal and oxidative stability relative to unprotected amines, as seen in (S)-Methyl 4-(1-aminoethyl)benzoate .
Biological Activity
Methyl 4-[1-(Boc-amino)ethyl]benzoate, also known as (S)-4-(1-Boc-amino-ethyl)-benzoic acid methyl ester, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1211572-02-9
- Molecular Formula : C15H21NO4
- Molecular Weight : 277.34 g/mol
The compound features a benzoate moiety with a Boc-protected amino group, which enhances its stability and bioavailability.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition at concentrations as low as 50 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Antiviral Activity
Research has shown that derivatives of this compound can inhibit viral replication. A study highlighted its effectiveness against Hepatitis B virus (HBV), showing an EC50 value of approximately 6.3 µM, which indicates a moderate level of antiviral activity compared to existing antiviral agents .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 and HepG2, with IC50 values ranging from 20 to 30 µM. The mechanism of action is believed to involve apoptosis induction through the activation of caspase pathways .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, including histone deacetylases (HDACs), which are crucial in cancer progression.
- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cellular membranes effectively, facilitating interactions with intracellular targets.
Study on Antiviral Efficacy
A recent study evaluated the antiviral efficacy of various analogs derived from this compound against HBV. Results showed that modifications on the side chain significantly influenced antiviral activity, with some analogs exhibiting up to sixfold increased efficacy compared to the parent compound .
Anticancer Research
In another study focusing on the anticancer properties, researchers synthesized several derivatives and tested their effects on human cancer cell lines. The most promising derivative exhibited an IC50 value of 15 µM against MCF-7 cells and was found to induce apoptosis through the mitochondrial pathway .
Data Summary Table
Q & A
Q. How do researchers reconcile conflicting crystallographic and spectroscopic data for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
